molecular formula C10H13NO2 B1266957 2-Anilinobutanoic acid CAS No. 67832-70-6

2-Anilinobutanoic acid

Cat. No.: B1266957
CAS No.: 67832-70-6
M. Wt: 179.22 g/mol
InChI Key: LZHXNUAOYPZQJM-UHFFFAOYSA-N
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Description

2-Anilinobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aniline group attached to the second carbon of butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Anilinobutanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to produce the amino acid. For this compound, the starting aldehyde is typically propionaldehyde .

The reaction steps are as follows:

  • Formation of an imine:

    CH3CH2CHO+NH3CH3CH2CH=NH+H2O\text{CH}_3\text{CH}_2\text{CHO} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}=\text{NH} + \text{H}_2\text{O} CH3​CH2​CHO+NH3​→CH3​CH2​CH=NH+H2​O

  • Addition of a cyanide ion to form an α-amino nitrile:

    CH3CH2CH=NH+CN+H+CH3CH2CH(NH2)CN\text{CH}_3\text{CH}_2\text{CH}=\text{NH} + \text{CN}^- + \text{H}^+ \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{NH}_2)\text{CN} CH3​CH2​CH=NH+CN−+H+→CH3​CH2​CH(NH2​)CN

  • Hydrolysis of the nitrile to produce the carboxylic acid:

    CH3CH2CH(NH2)CN+2H2O+H+CH3CH2CH(NH2)COOH+NH4+\text{CH}_3\text{CH}_2\text{CH}(\text{NH}_2)\text{CN} + 2\text{H}_2\text{O} + \text{H}^+ \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH} + \text{NH}_4^+ CH3​CH2​CH(NH2​)CN+2H2​O+H+→CH3​CH2​CH(NH2​)COOH+NH4+​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Anilinobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aniline ring.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Anilinobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral reagent in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobutanoic acid: Similar in structure but lacks the aniline group.

    2-Aminoisobutyric acid: Contains an isobutyl group instead of the aniline group.

    2-Aminophenylacetic acid: Similar but with a phenyl group attached to the second carbon.

Uniqueness

2-Anilinobutanoic acid is unique due to the presence of both an aniline group and a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-anilinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHXNUAOYPZQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67832-70-6
Record name NSC105541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylamino)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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